4-Bromo-2-methoxy-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methoxy-5-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The molecular formula of 4-Bromo-2-methoxy-5-methylpyridine is C7H8BrNO . It has a molecular weight of 202.05 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2-methoxy-5-methylpyridine are not detailed in the search results, it is known to be involved in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical And Chemical Properties Analysis
4-Bromo-2-methoxy-5-methylpyridine is a solid at 20°C . It has a melting point range of 36.0 to 40.0°C . The compound should be stored at a temperature between 0-10°C .Scientific Research Applications
Preparation of Crown-Ester-Bipyridines and Viologens
- Scientific Field : Organic Chemistry
- Application Summary : 4-Bromo-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens .
- Methods of Application : The process involves sodium or nickel reductive coupling, side chain oxidation, and esterification .
Raw Material in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyes
- Scientific Field : Organic Synthesis, Pharmaceutical Chemistry, Agrochemistry, Dye Chemistry
- Application Summary : 4-Bromo-2-methylpyridine serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : 4-Bromo-2-methoxy-5-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors have potential therapeutic applications in cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
- Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including the preparation of 2- (2-hydroxyethylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole . This optimized synthesis avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results or Outcomes : The optimized synthesis starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps, which is more than eight times higher than the yield from a previously published synthesis starting from 2-bromo-4-methylpyridine .
Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction
- Scientific Field : Medicinal Chemistry
- Application Summary : 4-Bromo-2-methoxy-5-methylpyridine is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction . These derivatives have potential therapeutic applications in various diseases .
- Methods of Application : The synthesis starts from 5-bromo-2-methylpyridin-3-amine and involves several steps, including the preparation of various arylboronic acids through Suzuki cross-coupling reaction . This optimized synthesis avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results or Outcomes : The optimized synthesis resulted in a total yield of 29.4% in 7 linear steps, which is more than eight times higher than the yield from a previously published synthesis .
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-methoxy-5-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACMFJALIRLQLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-5-methylpyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.